molecular formula C23H24N2O6S2 B6560169 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946283-16-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6560169
CAS No.: 946283-16-5
M. Wt: 488.6 g/mol
InChI Key: QHOSZRWHTOQMFU-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by a tetrahydroquinoline structure with additional benzenesulfonyl and dimethoxybenzene-sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Common starting materials include tetrahydroquinoline derivatives, benzenesulfonyl chloride, and dimethoxybenzene sulfonamide.

  • Reaction Conditions: : The synthesis typically involves multiple steps, including nucleophilic substitution, sulfonation, and coupling reactions. Mild to moderate reaction conditions (room temperature to 80°C) are generally preferred to maintain the integrity of the functional groups.

  • Catalysts and Reagents: : Catalysts like Lewis acids (e.g., aluminum chloride) and bases (e.g., triethylamine) are used to facilitate the reactions. Reagents such as sulfonyl chlorides and sulfonamides are essential for the sulfonation steps.

Industrial Production Methods

  • Scalability: : The synthesis can be scaled up using batch or continuous flow reactors, optimizing yield and purity.

  • Purification: : The final product is typically purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding sulfone derivatives.

  • Reduction: : Selective reduction reactions can target the sulfonyl groups, converting them into thiol or sulfide analogs.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the benzene rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

  • Substitution: : Halogens, nitrating agents, and alkylating agents are used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Sulfone derivatives with enhanced chemical stability.

  • Reduction Products: : Sulfide or thiol analogs with different reactivity profiles.

  • Substitution Products: : Functionalized benzene rings with diverse chemical properties.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing complex molecules and materials.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of advanced materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, enhancing its versatility and specificity in various applications.

Similar Compounds

  • N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the dimethoxybenzene-sulfonamide moiety, resulting in different reactivity.

  • N-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Possesses a single methoxy group, impacting its chemical properties and applications.

  • N-(benzenesulfonyl)-6-bromo-1,2,3,4-tetrahydroquinoline: : Contains a bromine atom, altering its substitution patterns and reactivity.

In essence, this compound is a fascinating compound with a rich tapestry of chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-19-11-13-23(22(16-19)31-2)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSZRWHTOQMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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